molecular formula C13H13F2NO3S2 B2998771 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351613-32-5

2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2998771
CAS No.: 1351613-32-5
M. Wt: 333.37
InChI Key: AHQVAKXWTVDTEL-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzenesulfonyl chloride and 3-methylthiophene.

    Formation of Intermediate: The 3-methylthiophene undergoes a Friedel-Crafts acylation to introduce the ethyl group, forming an intermediate.

    Nucleophilic Substitution: The intermediate reacts with 2,6-difluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the ethyl position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia, primary amines, and thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide can be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Sulfonamides are known for their antibacterial properties, and the presence of the thiophene ring could enhance its activity against certain bacterial strains.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates of enzymes, leading to enzyme inhibition. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the hydroxy and thiophene groups, making it less versatile.

    N-(2-hydroxyethyl)benzenesulfonamide: Lacks the fluorine atoms, which may reduce its binding affinity in biological systems.

    2,6-difluoro-N-(2-hydroxyethyl)benzenesulfonamide: Similar but lacks the thiophene ring, which could affect its electronic properties.

Uniqueness

The uniqueness of 2,6-difluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide lies in its combination of functional groups. The presence of fluorine atoms, a hydroxy group, and a thiophene ring provides a unique set of chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3S2/c1-8-5-6-20-12(8)11(17)7-16-21(18,19)13-9(14)3-2-4-10(13)15/h2-6,11,16-17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQVAKXWTVDTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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